Sinafloxacin Mesylate

Description

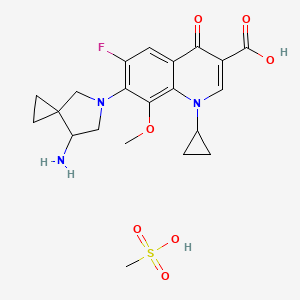

Structure

2D Structure

3D Structure

Properties

CAS No. |

156215-70-2 |

|---|---|

Molecular Formula |

C20H22FN3O4 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O4/c1-28-18-15-11(17(25)12(19(26)27)7-24(15)10-2-3-10)6-13(21)16(18)23-8-14(22)20(9-23)4-5-20/h6-7,10,14H,2-5,8-9,22H2,1H3,(H,26,27) |

InChI Key |

VKOMWJHWDUWDKF-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sinafloxacin Mesylate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Sinafloxacin Mesylate

Investigation of Primary Molecular Targets

The primary molecular targets of sinafloxacin mesylate, like other fluoroquinolones, are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology, a critical aspect of bacterial survival and replication.

Bacterial DNA Gyrase Interaction Studies

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription. biorxiv.orgresearchgate.net this compound inhibits DNA gyrase, leading to a disruption of these essential cellular processes. The interaction is believed to occur within the quinolone resistance-determining region (QRDR) of the GyrA subunit of the enzyme. nih.gov Docking studies with other fluoroquinolones have suggested that specific amino acid residues, such as Asp87, are critical for binding the drug through interactions with the positively charged nitrogens present in the antibiotic. nih.gov Although direct structural data for this compound is limited, its mechanism is expected to be similar to other fluoroquinolones, which stabilize the transient double-strand DNA breaks created by gyrase, forming a ternary drug-enzyme-DNA complex. nih.govelifesciences.org This stabilization prevents the re-ligation of the DNA strands, ultimately leading to lethal DNA damage for the bacterium.

Bacterial Topoisomerase IV Interaction Studies

Topoisomerase IV is another type II topoisomerase that plays a primary role in decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. nih.govembopress.org In many bacteria, particularly Gram-positive species, topoisomerase IV is the primary target of fluoroquinolones. In Escherichia coli, topoisomerase IV becomes a significant target when DNA gyrase is mutated to be quinolone-resistant. nih.gov Inhibition of topoisomerase IV by compounds like this compound leads to an accumulation of catenated chromosomes, preventing cell division. nih.gov The binding pocket for quinolones in topoisomerase IV is thought to be structurally similar to that of DNA gyrase, suggesting that mutations in both enzymes are often necessary to confer high levels of resistance. nih.gov

This compound-DNA Complex Formation and Stabilization Research

The antibacterial activity of this compound is intrinsically linked to its ability to interact with bacterial DNA and stabilize the enzyme-DNA cleavage complex.

Spectroscopic Characterization of DNA Binding (e.g., Fluorescence Quenching, UV Absorption)

The interaction between sinafloxacin and DNA has been investigated using spectroscopic techniques, including fluorescence and UV-visible absorption spectroscopy. nih.gov Studies have shown that the fluorescence of sinafloxacin is quenched upon the addition of DNA, indicating the formation of a sinafloxacin-DNA complex. nih.govresearchgate.net This quenching effect can be analyzed using the Stern-Volmer equation to determine quenching constants. nih.gov Furthermore, UV-vis absorption spectroscopy has also been employed to observe changes in the spectroscopic characteristics of sinafloxacin in the presence of DNA. nih.gov These spectroscopic studies, along with other experimental evidence such as salt concentration effects and fluorescence polarization, suggest that the primary mode of binding between sinafloxacin and DNA is through groove binding. nih.govresearchgate.net

Elucidation of DNA Cleavage and Religation Inhibition

Fluoroquinolones function by trapping type II topoisomerases on DNA in a state where the DNA is broken, forming a ternary complex known as the cleaved complex. nih.gov This action effectively inhibits the DNA religation step of the enzyme's catalytic cycle. nih.gov While specific studies detailing the inhibition of DNA cleavage and religation by this compound are not extensively available, the mechanism is well-established for the fluoroquinolone class. The stabilization of this cleaved complex prevents the resealing of the double-strand break, leading to chromosome fragmentation and cell death. nih.gov

Biophysical Characterization of Target-Compound Interactions

Understanding the biophysical properties of the interaction between this compound and its targets provides deeper insights into its mechanism of action. Various biophysical techniques are employed to study such interactions, including circular dichroism (CD), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). helixbiostructures.com

While specific biophysical characterization data for the direct interaction of this compound with its purified target enzymes is not readily found in the public domain, studies on its interaction with bovine serum albumin (BSA) have been conducted. These studies, using synchronous and three-dimensional fluorescence spectrometry, indicate a strong interaction, with electrostatic forces being the primary binding force. medkoo.com Such studies, though not on the primary antibacterial targets, provide a framework for how the biophysical properties of sinafloxacin's interactions can be analyzed. Techniques like fluorescence polarization can determine binding constants, while circular dichroism can reveal conformational changes in the target protein upon ligand binding.

Interactive Data Table: Spectroscopic and Binding Data for Sinafloxacin-DNA Interaction

| Parameter | Method | Finding | Reference |

| Binding Confirmation | Fluorescence Spectroscopy | Fluorescence quenching of sinafloxacin upon addition of DNA confirms complex formation. | nih.govresearchgate.net |

| Binding Mode | Fluorescence Polarization, Salt Effect Studies | Groove binding is suggested as the major mode of interaction. | nih.govresearchgate.net |

| Interaction Force | Thermodynamic Coordination (with BSA) | Electrostatic forces are the main binding force. | medkoo.com |

| Conformational Change | Synchronous & 3D Fluorescence (with BSA) | Increased hydrophobicity of the microenvironment of tryptophan residues. | medkoo.com |

Kinetic Studies of Enzyme Inhibition

While specific kinetic data for the inhibition of DNA gyrase and topoisomerase IV by this compound are not extensively detailed in publicly available literature, the general mechanism for fluoroquinolones involves the stabilization of the enzyme-DNA cleavage complex. nih.gov This action effectively stalls the DNA replication and repair processes.

Kinetic studies for other fluoroquinolones, such as sitafloxacin (B179971), have quantified their inhibitory activity against these enzymes using metrics like the 50% inhibitory concentration (IC50). For instance, in Enterococcus faecalis, the IC50 values for sitafloxacin against DNA gyrase and topoisomerase IV were determined to be 1.38 µg/ml and 1.42 µg/ml, respectively. nih.gov This highlights the potent and relatively balanced dual-targeting nature of some fluoroquinolones. Such kinetic data is crucial for understanding the potency and spectrum of activity of these antibiotics.

The inhibitory constant (Ki) is another critical parameter that reflects the binding affinity of an inhibitor to its target enzyme. pharmacologycanada.orgebmconsult.com For fluoroquinolones, the formation of a stable ternary complex with the enzyme and DNA is a key aspect of their inhibitory mechanism. nih.gov Studies with other quinolones like norfloxacin (B1679917) have shown that the drug binds to a site that appears after the formation of the gyrase-DNA complex, and the saturation of this site correlates with the inhibition of DNA supercoiling activity. researchgate.net

Table 1: Comparative IC50 Values of Various Fluoroquinolones against Enterococcus faecalis Enzymes

| Fluoroquinolone | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |

| Sitafloxacin | 1.38 | 1.42 |

| Levofloxacin | 28.1 | 8.49 |

| Ciprofloxacin (B1669076) | 27.8 | 9.30 |

| Sparfloxacin (B39565) | 25.7 | 19.1 |

| Tosufloxacin (B10865) | 11.6 | 3.89 |

| Gatifloxacin | 5.60 | 4.24 |

| Data sourced from a study on Enterococcus faecalis enzymes. nih.gov |

Thermodynamic Analysis of Binding Affinity

The binding of a drug to its target is governed by thermodynamic principles, with changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determining the spontaneity and strength of the interaction. For sinafloxacin, specific thermodynamic data regarding its interaction with DNA gyrase and topoisomerase IV is limited. However, studies on its interaction with other biological macromolecules, such as bovine serum albumin (BSA) and DNA, provide insights into its binding characteristics.

Research on the interaction between sinafloxacin and BSA has shown that the binding is a spontaneous process, primarily driven by electrostatic forces. medkoo.comresearchgate.net This was determined through fluorescence quenching experiments at different temperatures, which allowed for the calculation of thermodynamic parameters.

Thermodynamic analysis of inhibitor binding to enzymes can be complex. For example, calorimetric studies of novobiocin (B609625) binding to a fragment of DNA gyrase B revealed that mutations affecting binding can lead to unexpected changes in enthalpy and entropy, sometimes due to the involvement of water molecules in the binding site. rcsb.org Such detailed analyses provide a deeper understanding of the molecular forces at play.

Table 2: Investigated Interactions of Sinafloxacin with Biological Molecules

| Interacting Molecule | Primary Binding Force/Mode | Method of Investigation | Key Finding |

| Bovine Serum Albumin (BSA) | Electrostatic forces | Fluorescence and UV absorption spectroscopy | Strong, spontaneous interaction forming a sinafloxacin-BSA complex. medkoo.comresearchgate.net |

| DNA | Groove binding | Fluorescence spectroscopy, UV-vis absorption spectroscopy | Formation of a sinafloxacin-DNA complex. nih.govresearchgate.net |

Synthetic Methodologies and Chemical Derivatization of Sinafloxacin Mesylate

Optimization of Sinafloxacin Mesylate Synthesis Pathways

The efficient synthesis of this compound is fundamental for its preclinical development. Research efforts are concentrated on refining synthetic routes to enhance yield, ensure high purity, and achieve scalability.

Strategic Approaches to Quinolone Core Synthesis

The foundational structure of sinafloxacin is the 4-quinolone ring system. A prominent and historically significant method for constructing this core is the Gould-Jacobs reaction . mdpi.commdpi.comwikipedia.orgd-nb.info This process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. mdpi.comwikipedia.org The resulting intermediate then undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331) structure, which exists in equilibrium with its 4-quinolone tautomer. mdpi.comwikipedia.org This foundational scaffold is then further modified to introduce the specific substituents required for the final drug molecule. mdpi.com

For modern fluoroquinolones like sinafloxacin, a key intermediate is often a 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The synthesis of this crucial precursor can start from appropriately substituted anilines. researchgate.netorientjchem.org For instance, a common starting material is 3-chloro-4-fluoroaniline, which is reacted with diethyl ethoxymethylenemalonate. This is followed by a cyclization step, N-alkylation with a cyclopropyl (B3062369) group, and subsequent hydrolysis to yield the carboxylic acid core. bayer.com The final steps involve the nucleophilic substitution at the C-7 position with the desired piperazine (B1678402) derivative to complete the sinafloxacin structure. mdpi.com

Mesylate Salt Formation and Purity Control in Research Batches

The conversion of the sinafloxacin free base into its mesylate salt is a critical final step that can improve properties like solubility and stability. nih.govresearchgate.netsci-hub.st This is typically achieved by reacting the sinafloxacin base with methanesulfonic acid in a suitable organic solvent, such as ethanol (B145695) or isopropyl alcohol. americanpharmaceuticalreview.comgoogle.com The selection of the solvent and reaction conditions is crucial for controlling crystallization and ensuring the formation of a stable, non-hygroscopic crystalline form. nih.govgoogle.com

Ensuring the purity of research batches is essential for the validity of preclinical studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) like this compound. mastelf.comnjlabs.comopenaccessjournals.comnicovaper.comlcms.cz HPLC methods are developed to separate the main compound from any potential impurities, which can include unreacted starting materials, byproducts from the synthesis, or degradation products. njlabs.comnicovaper.com This rigorous quality control verifies the identity, purity, and potency of the compound. njlabs.com

Development of this compound Analogs for Mechanistic Exploration

To thoroughly investigate the structure-activity relationships (SAR), mechanism of action, and potential resistance pathways, researchers synthesize various analogs of the parent compound. nih.govrjptonline.org

Rational Design of Structural Variants

The rational design of sinafloxacin analogs involves targeted modifications to its chemical structure to observe the effects on its biological activity. nih.govnih.gov The C-7 substituent, a piperazine ring in many fluoroquinolones, is a frequent target for modification as it significantly influences the antibacterial spectrum and potency. rjptonline.orgmdpi.commdpi.comaujmsr.com Altering the groups attached to this piperazine allows scientists to probe the drug's interaction with its bacterial enzyme targets, DNA gyrase and topoisomerase IV. nih.govrjptonline.org

The N-1 substituent, typically a cyclopropyl group in potent fluoroquinolones, is also essential for activity. aujmsr.commdpi.com Modifying this group can provide insight into the steric and electronic requirements for optimal enzyme inhibition. mdpi.com Additionally, substitutions at other positions, such as C-8, have been explored in the broader quinolone class to enhance activity or alter pharmacokinetic properties. rjptonline.org These systematic modifications help to build a comprehensive understanding of the molecule's structure-activity relationship. nih.govaujmsr.comnih.govslideshare.net

Synthesis of Deuterated or Labeled this compound for Research

Isotopically labeled versions of sinafloxacin are invaluable tools for specific research applications, particularly in understanding the drug's fate in biological systems (pharmacokinetics). musechem.comnih.govresearchgate.net

Deuterated Analogs : In these variants, one or more hydrogen atoms are replaced with deuterium (²H). musechem.comsymeres.com This substitution can sometimes alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. symeres.com By synthesizing deuterated sinafloxacin, researchers can study its metabolic pathways and identify sites vulnerable to metabolic breakdown. musechem.comsymeres.com The synthesis of such analogs can be achieved by using deuterated starting materials or through specialized hydrogen-deuterium exchange reactions. nih.govresearchgate.netmdpi.com

Radiolabeled Analogs : For drug metabolism and distribution studies (ADME - Absorption, Distribution, Metabolism, and Excretion), sinafloxacin can be labeled with radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H). musechem.comcreative-proteomics.com These radioactive tags allow researchers to track the drug and its metabolites with high sensitivity throughout an organism. musechem.comnih.govcreative-proteomics.com This provides precise data on how the drug is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately eliminated. musechem.comresearchgate.net

Scalable Synthesis Research for Preclinical Compound Supply

Transitioning a synthetic route from a small laboratory scale to one capable of producing larger, multi-kilogram quantities for extensive preclinical testing requires significant process research and development. jst.go.jpcphi-online.comvcu.edu The primary goals are to ensure the process is robust, safe, cost-effective, and environmentally sustainable. jst.go.jpijbpas.com

Mechanisms of Antimicrobial Resistance to Fluoroquinolones in the Context of Sinafloxacin Mesylate Research

Genetic Basis of Resistance

Mutational Analysis of Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) Genes

Fluoroquinolones, as a class, are known to target the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. researchgate.netnih.gov Resistance to fluoroquinolones frequently arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA, gyrB, parC, and parE. researchgate.netnih.govnih.gov These mutations can alter the target enzymes, reducing their affinity for the drug and thereby conferring resistance. researchgate.net For instance, in various bacteria, mutations in gyrA are often the first step in developing resistance, with subsequent mutations in parC leading to higher levels of resistance. jmb.or.kr However, there is no specific published research detailing the mutational analysis of these genes in response to Sinafloxacin Mesylate.

Detection and Characterization of Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Another significant mechanism of resistance is the acquisition of resistance genes located on plasmids, known as plasmid-mediated quinolone resistance (PMQR). nih.govnih.gov These genes, such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the antibiotic), and efflux pump genes like qepA and oqxAB, confer low-level resistance that can facilitate the selection of higher-level resistance mutations. nih.govpensoft.net PMQR genes are a concern due to their ability to spread horizontally between different bacterial species. nih.gov Studies have documented the prevalence of these genes in various clinical isolates resistant to fluoroquinolones like ciprofloxacin (B1669076). pensoft.netekb.eg Despite the general knowledge of PMQR, no studies have been found that specifically investigate the role of these genes in resistance to this compound.

Efflux Pump Systems and this compound Transport

Investigation of Efflux Pump Expression and Activity

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. reactgroup.orgnih.gov Overexpression of these pumps is a common mechanism of multidrug resistance. nih.gov Several families of efflux pumps, including the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS), are known to extrude fluoroquinolones. nih.govmdpi.com The activity of these pumps can be assessed using methods like the ethidium (B1194527) bromide-agar cartwheel method or by measuring antibiotic accumulation in the presence and absence of pump inhibitors. openmicrobiologyjournal.com Research has shown that efflux pump activity contributes to resistance against fluoroquinolones such as ciprofloxacin in various pathogens. nih.govfrontiersin.org However, investigations into the specific transport of this compound by these efflux systems have not been reported.

Synergistic Studies with Efflux Pump Inhibitors In Vitro

Efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, thereby restoring the efficacy of antibiotics that are substrates for these pumps. nih.gov Compounds like Phenylalanine-Arginine Beta-Naphthylamide (PAβN) and reserpine (B192253) have been studied for their ability to inhibit efflux pumps and act synergistically with various antibiotics. plos.orgfrontiersin.org Successful inhibition leads to a decrease in the minimum inhibitory concentration (MIC) of the antibiotic. jidc.org While the concept of using EPIs to overcome fluoroquinolone resistance is well-established, there is a lack of published synergistic studies involving this compound and known EPIs.

Adaptive Resistance Mechanisms in Bacterial Populations

Adaptive resistance refers to the temporary ability of bacteria to survive antibiotic treatment, often through mechanisms like the formation of biofilms or the activation of stress responses. mdpi.comnih.gov These adaptations can be triggered by environmental cues, including exposure to sub-lethal concentrations of antibiotics, and can facilitate the development of permanent genetic resistance. nih.govfrontiersin.org For example, the SOS response, a DNA damage repair system, can be induced by fluoroquinolones and contribute to the emergence of resistance mutations. frontiersin.org The study of adaptive resistance is crucial for understanding how bacteria evolve in response to antibiotic pressure. As with the other topics, specific research on adaptive resistance mechanisms in bacterial populations exposed to this compound is not available.

While the framework for understanding fluoroquinolone resistance is well-developed, its specific application to this compound is not documented in the available scientific literature. Future research is required to elucidate the precise mechanisms by which bacteria may develop resistance to this particular compound.

Comparative Analysis of Resistance Profiles to this compound and Other Quinolones In Vitro

Sinafloxacin, also known to researchers as AM-1155, has demonstrated a potent and broad spectrum of antibacterial activity in various in vitro studies. A key aspect of its research profile is the comparative analysis of its efficacy against bacterial strains that have developed resistance to other quinolone antibiotics. These studies are crucial for understanding its potential clinical utility in an era of increasing antimicrobial resistance.

Research has shown that sinafloxacin is notably more active than some other fluoroquinolones against both quinolone-susceptible and quinolone-resistant bacteria. For instance, in a study involving clinical isolates of Neisseria gonorrhoeae, sinafloxacin (AM-1155) exhibited greater in vitro activity than tosufloxacin (B10865) and fleroxacin. nih.gov Against highly fluoroquinolone-resistant isolates, characterized by genetic alterations in both GyrA and ParC proteins, sinafloxacin was two- and eightfold more active than tosufloxacin and fleroxacin, respectively. nih.gov Even against moderately resistant isolates with alterations only in GyrA, sinafloxacin was four- and sixteenfold more active than the same comparators. nih.gov

The in vitro activity of sinafloxacin has also been compared with that of ciprofloxacin and ofloxacin (B1677185) against a range of Gram-positive cocci. Sinafloxacin was found to be 2- to 16-fold more active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov While its activity was comparable to ciprofloxacin against members of the Enterobacteriaceae family, it was more active against Xanthomonas maltophilia, Acinetobacter calcoaceticus, and Campylobacter jejuni. nih.gov

Furthermore, studies on the development of resistance have indicated that it occurs at a lower frequency for sinafloxacin compared to ciprofloxacin in S. aureus and S. epidermidis after multiple exposures to the drugs. nih.gov The antibacterial activity of sinafloxacin against Gram-positive bacteria and anaerobes has been shown to be comparable to that of sparfloxacin (B39565) and tosufloxacin. asm.org It has also demonstrated moderate activity against methicillin- and quinolone-resistant S. aureus. asm.orgasm.org

The following tables present a comparative summary of the in vitro activity of sinafloxacin (AM-1155) and other quinolones against various bacterial isolates from research findings.

Table 1: Comparative in vitro activity of Sinafloxacin (AM-1155) and other fluoroquinolones against Neisseria gonorrhoeae isolates with varying resistance profiles. nih.gov

| Resistance Profile | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Highly Resistant (GyrA and ParC alterations) | Sinafloxacin (AM-1155) | 0.125 | 1.0 |

| Tosufloxacin | 0.5 | 2.0 | |

| Fleroxacin | 2.0 | 8.0 | |

| Moderately Resistant (GyrA alteration only) | Sinafloxacin (AM-1155) | 0.06 | 0.125 |

| Tosufloxacin | 0.125 | 0.5 | |

| Fleroxacin | 0.5 | 2.0 | |

| Susceptible (No GyrA or ParC alterations) | Sinafloxacin (AM-1155) | 0.008 | 0.015 |

| Tosufloxacin | 0.015 | 0.03 | |

| Fleroxacin | 0.03 | 0.06 |

Table 2: Comparative MIC90 values of Sinafloxacin (AM-1155) and other quinolones against various bacterial species. nih.govasm.org

| Bacterial Species | Sinafloxacin (AM-1155) MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) | Sparfloxacin MIC90 (µg/mL) | Tosufloxacin MIC90 (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.10 | 1.56 | 3.13 | 0.10 | 0.20 |

| Streptococcus pneumoniae | 0.39 | 3.13 | 3.13 | 0.39 | 0.39 |

| Enterococcus faecalis | 0.78 | 6.25 | 12.5 | 0.78 | 1.56 |

| Escherichia coli | 0.10 | 0.05 | 0.20 | 0.10 | 0.10 |

| Klebsiella pneumoniae | 0.20 | 0.10 | 0.39 | 0.20 | 0.20 |

| Pseudomonas aeruginosa | 6.25 | 1.56 | 6.25 | 6.25 | 12.5 |

| Bacteroides fragilis | 1.56 | >100 | >100 | 3.13 | 6.25 |

It is important to note that while sinafloxacin shows promise, cross-resistance with other fluoroquinolones can still occur, particularly in strains with multiple mutations in the quinolone resistance-determining regions (QRDRs) of both DNA gyrase and topoisomerase IV. drugbank.com However, its potent activity against strains with single mutations suggests it may have a higher barrier to the development of high-level resistance. nih.govdrugbank.com

Preclinical in Vitro Research on Sinafloxacin Mesylate Antimicrobial Activity

Determination of Antimicrobial Spectrum and Potency Against Diverse Bacterial Isolates In Vitro

This stage of research is foundational in characterizing a new antimicrobial agent. It aims to define the range of bacterial species the compound is effective against and the concentration at which it is active.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com It is a measure of the compound's potency. Standardized methods, such as broth microdilution, are employed where bacterial isolates are exposed to serially diluted concentrations of the test compound. mdpi.com

The Minimum Bactericidal Concentration (MBC) is determined after the MIC. It is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. medchemexpress.com This is typically assessed by sub-culturing from the wells of the MIC assay that showed no growth onto antibiotic-free agar. The MBC helps to differentiate between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

No specific MIC or MBC data tables for Sinafloxacin Mesylate against a diverse panel of bacterial isolates were found in the public domain.

Activity Against Multi-Drug Resistant (MDR) Bacterial Strains In Vitro

A critical evaluation for any new antibiotic is its efficacy against bacteria that have developed resistance to multiple existing drugs. These multi-drug resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacterales, pose a significant global health threat. researchgate.net Research in this area involves determining the MICs of the investigational compound against a panel of clinically relevant MDR strains to assess whether it can overcome known resistance mechanisms. nih.gov

Specific data on the in vitro activity of this compound against MDR bacterial strains could not be identified.

Time-Kill Kinetic Studies In Vitro

Time-kill kinetic assays provide dynamic information about the antimicrobial effect over time. emerypharma.comnelsonlabs.com These studies expose a standardized bacterial inoculum to the test compound at various concentrations (often multiples of the MIC) and measure the number of viable bacteria at several time points (e.g., 0, 2, 4, 8, 24 hours). emerypharma.com The resulting data are plotted as log10 CFU/mL versus time, illustrating the rate and extent of bacterial killing. These curves can demonstrate concentration-dependent or time-dependent killing and confirm bactericidal (a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic activity. medchemexpress.com

No published time-kill kinetic data for this compound were available.

Biofilm Inhibition and Eradication Studies In Vitro

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. mdpi.comnih.gov In vitro studies assess a compound's ability to both prevent the formation of biofilms and eradicate established ones. Biofilm inhibition is often tested by exposing planktonic bacteria to sub-inhibitory concentrations of the drug during the initial attachment phase. emerypharma.com For eradication, mature biofilms are treated with the compound, and the reduction in viable cells or biofilm mass is quantified, often using techniques like crystal violet staining or metabolic assays. jmb.or.kr

No research detailing the effects of this compound on bacterial biofilm formation or eradication was found.

Intracellular Activity Studies of this compound in Cell Line Models (e.g., infected macrophages)

Some pathogens, like Staphylococcus aureus, can survive and replicate within host cells, such as macrophages, protecting them from the immune system and many antibiotics. researchgate.netnih.gov Evaluating intracellular activity is crucial for drugs intended to treat such infections. This is typically done using in vitro models where a cell line, like the human macrophage line THP-1, is infected with the bacteria. researchgate.netresearchgate.net After allowing phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the antibiotic. The efficacy is determined by lysing the host cells at various time points and quantifying the reduction in intracellular bacteria. researchgate.net

No studies assessing the intracellular activity of this compound in infected cell line models were located in the available literature.

Advanced Analytical Method Development for Sinafloxacin Mesylate Research Applications

Chromatographic Techniques for Research Compound Purity and Characterization

Chromatographic methods are fundamental in the separation and analysis of Sinafloxacin Mesylate and its related substances. mdpi.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools for ensuring the purity and confirming the structure of this quinolone antibiotic. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity

HPLC is a cornerstone technique for assessing the analytical purity of this compound. researchgate.net The development of a robust HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve efficient separation of the main compound from any potential impurities. researchgate.net

A typical HPLC method for the analysis of a mesylate salt like this compound would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.combiomedgrid.com The pH of the aqueous phase is a critical parameter that is carefully adjusted to ensure optimal separation. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to resolve compounds with different polarities within a reasonable timeframe. sigmaaldrich.com

For instance, a method for a related compound, Safinamide Mesylate, utilized an Ascentis® Express C8 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. sigmaaldrich.com The flow rate and column temperature are also optimized to achieve sharp peaks and good resolution. inventi.inijper.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. inventi.in

A developed HPLC method for this compound was optimized for the rapid determination of the compound in rat plasma using a fused-core C18-silica column. medkoo.com This highlights the adaptability of HPLC for various research applications.

Table 1: Illustrative HPLC Method Parameters for a Quinolone Mesylate Compound

| Parameter | Condition |

| Column | Fused-core C18 (e.g., 100 mm × 2.1 mm, 2.6 µm) researchgate.net |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Gradient | Linear gradient elution researchgate.net |

| Flow Rate | 1.0 mL/min inventi.in |

| Detection | UV at 275 nm who.int |

| Column Temperature | 28°C inventi.in |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Profiling

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the structural confirmation of this compound and the identification of unknown impurities. rssl.comchimia.ch This hyphenated technique provides molecular weight information and fragmentation patterns that are crucial for elucidating the structures of co-eluting peaks. rssl.comresolvemass.ca

In impurity profiling, LC-MS is used to detect, identify, and quantify impurities that may be present in the drug substance. researchgate.net The process often involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. inventi.in The resulting mixture is then analyzed by LC-MS to identify these potential impurities.

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap systems, provides highly accurate mass measurements, often with mass errors of less than 2 ppm. resolvemass.ca This level of accuracy allows for the confident determination of the elemental composition of an unknown impurity. resolvemass.ca Tandem mass spectrometry (MS/MS) experiments are then performed to generate fragment ions, which provide valuable clues about the molecule's substructures. chimia.chresolvemass.ca

For example, in the identification of an unknown impurity, after isolation by preparative HPLC, the fraction can be subjected to LC-MS/MS analysis. resolvemass.ca The accurate mass of the molecular ion is determined, and its fragmentation pattern is analyzed to propose a structure. resolvemass.ca

Spectroscopic Methods for Quantitative Analysis in Research Matrices

Spectroscopic techniques are widely used for the quantitative analysis of this compound in various research matrices. mrclab.com UV-Visible spectroscopy and Nuclear Magnetic Resonance are key methods for determining concentration and elucidating chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of this compound in solution. mrclab.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. unchainedlabs.comresearchgate.net

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.netactascientific.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For instance, a study on Imatinib Mesylate, another mesylate salt, demonstrated the use of UV-Vis spectrophotometry for its estimation in different buffer solutions, with linearity observed over a specific concentration range. actascientific.com The interaction of Sinafloxacin with bovine serum albumin has also been studied using UV-Vis spectroscopy. medkoo.com

Table 2: Example of UV-Vis Spectroscopic Analysis Parameters

| Parameter | Description |

| Instrument | Double beam UV-VIS spectrophotometer actascientific.com |

| Wavelength Range | 200-400 nm actascientific.com |

| Solvent | Methanol, Phosphate Buffer, Borate Buffer, or 0.1N HCl actascientific.com |

| Measurement | Absorbance at λmax uomustansiriyah.edu.iq |

| Quantification | Based on a calibration curve of standard solutions researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of molecules, including intermediates formed during the synthesis of this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule. resolvemass.ca

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. resolvemass.ca Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms within the molecule. resolvemass.ca

When an unknown intermediate or impurity is isolated, NMR analysis is crucial for its structural identification. For example, key observations in an NMR spectrum, such as unexpected signals or changes in chemical shifts and coupling patterns compared to the parent compound, can help pinpoint structural modifications. resolvemass.ca The combination of NMR data with mass spectrometry data provides a comprehensive structural characterization. resolvemass.ca

Method Validation for Robustness and Reproducibility in Research Laboratories

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.inchromatographyonline.com It is a critical step to ensure that the developed methods for this compound are robust and produce reproducible results in a research laboratory setting. llri.in The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netajpaonline.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or matrix components. elementlabsolutions.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. inventi.in

Accuracy: The closeness of the test results obtained by the method to the true value. chromatographyonline.comnih.gov This is often assessed by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpaonline.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ajpaonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comelementlabsolutions.com

A validation study for an HPLC method would involve analyzing solutions at different concentration levels to establish linearity, accuracy, and precision. nih.gov Robustness would be tested by intentionally varying parameters like mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. elementlabsolutions.com

Stability Studies of this compound in Research Solutions and Formulations

Following a comprehensive search of scientific literature and public databases, it has been determined that there is currently no publicly available research data specifically detailing the stability of this compound in research solutions or formulations. Searches for its alternative designation, CP-99,219, also did not yield relevant stability studies.

Therefore, it is not possible to provide detailed research findings, degradation kinetics, or specific data tables on the stability of this compound as requested.

For context, stability studies are a critical component of pharmaceutical research and development. paho.org They are designed to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. paho.orgijrpp.com The goal is to establish a re-test period for the drug substance or a shelf life for the drug product and recommend storage conditions. paho.orgeuropa.eu

These studies typically involve:

Forced Degradation (Stress Testing): The compound is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat (thermolytic degradation), and exposure to light (photolytic degradation). ijrpp.comijisrt.comijsrch.com The aim is to achieve 5-20% degradation to identify potential degradation products and establish degradation pathways. pnrjournal.com This process is fundamental for developing and validating "stability-indicating" analytical methods. pnrjournal.comrjpbcs.com

Stability-Indicating Method Development: A validated analytical procedure, most commonly a high-performance liquid chromatography (HPLC) method, is developed to accurately measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients. ijisrt.comrjpbcs.com

Long-Term and Accelerated Stability Studies: The compound or formulation is stored under specific temperature and humidity conditions as defined by regulatory guidelines (e.g., ICH guidelines) for an extended period. paho.orgnih.gov Samples are tested at predetermined intervals to monitor any changes in physical, chemical, biological, or microbiological properties. paho.org

While stability data exists for other fluoroquinolones (like Ciprofloxacin (B1669076) and Gemifloxacin) and other mesylate salts (such as Imatinib Mesylate, Osimertinib Mesylate, and Safinamide Mesylate), these findings are specific to their unique molecular structures and cannot be extrapolated to predict the stability profile of this compound accurately. scielo.brjddtonline.infoju.edu.joijpsonline.com For example, studies on other fluoroquinolones show they can be susceptible to degradation in alkaline and photolytic conditions. scielo.br

Without specific studies on this compound, any discussion of its degradation products, kinetics, or stability in different solutions would be speculative.

Future Directions and Emerging Research Avenues for Sinafloxacin Mesylate

Exploration of Novel Molecular Targets for Sinafloxacin Mesylate

While the canonical targets of fluoroquinolones are well-established, future research could focus on identifying novel or secondary molecular targets for this compound. This exploration is crucial for understanding its complete mechanism of action, potential off-target effects, and spectrum of activity. Research indicates that Sinafloxacin has a strong electrostatic interaction with bovine serum albumin (BSA) and can also bind to DNA, suggesting that its interactions within a biological system may be complex. medkoo.com

Advanced techniques such as chemical proteomics could be instrumental in this discovery process. By using this compound as a molecular probe, researchers can identify proteins within the bacterial proteome that directly interact with the compound.

Potential Research Approaches:

Affinity Chromatography: Immobilizing this compound on a solid support to capture interacting proteins from bacterial lysates. nih.gov

Proteome-wide Thermal Shift Assays (CETSA/TPP): Assessing the thermal stability of all proteins in a cell or lysate in the presence of this compound to identify direct binding targets. elifesciences.org

Computational Docking: In silico studies to predict potential binding sites on various bacterial proteins beyond the known targets.

Identifying novel targets could reveal new antibacterial pathways and provide a basis for developing derivatives with enhanced or altered activity.

Development of this compound as a Research Tool for Antimicrobial Target Validation

Given its defined role as a quinolone antibiotic, this compound can serve as a valuable research tool for validating new antimicrobial targets. When a novel potential drug target is identified, specific inhibitors are required to confirm its essentiality and role in bacterial survival. This compound can be used as a reference compound or a control in studies aimed at validating components of the DNA replication and repair machinery.

Applications as a Research Tool:

Comparative Proteomics: In studies where a new potential drug is believed to inhibit a novel target, the proteomic response of bacteria to that drug can be compared with the response to this compound. nih.gov A distinct response would suggest a different mechanism of action, thereby helping to validate the novelty of the new target. nih.gov

Genetic Interaction Screening: Used in high-throughput screening of bacterial mutant libraries to identify genes that confer hypersensitivity or resistance to its specific mechanism, thus mapping related genetic pathways.

Baseline for New Drug Efficacy: Serves as a benchmark against which the potency and efficacy of new compounds targeting DNA gyrase or topoisomerase IV are measured.

Potential for Combination Therapies with Other Antimicrobial Research Compounds In Vitro

The investigation of combination therapies is a critical strategy to combat the rise of antimicrobial resistance. Combining agents with different mechanisms of action can produce synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance development. nih.gov Future in vitro studies should explore the synergistic potential of this compound with other research compounds.

Studies on other antimicrobials have shown that combining agents can restore susceptibility in resistant strains. nih.gov For example, the combination of mefloquine (B1676156) with colistin (B93849) has demonstrated a significant effect on colistin-resistant isolates. nih.gov Similar approaches could be tested for this compound.

Potential Combinations for In Vitro Research:

| Compound Class | Rationale for Combination with this compound | Potential Outcome |

| β-lactams | Inhibition of cell wall synthesis could weaken the bacterial envelope, potentially increasing the intracellular penetration of this compound. | Synergistic bactericidal activity. |

| Aminoglycosides | Inhibition of protein synthesis at the ribosome level provides a second, distinct mechanism of action. | Broadened spectrum and potential synergy against resistant strains. |

| Efflux Pump Inhibitors | Many bacteria develop resistance to quinolones via efflux pumps. An inhibitor could restore the intracellular concentration and efficacy of this compound. | Reversal of resistance in specific bacterial strains. |

| Membrane-Active Agents | Compounds that disrupt the bacterial membrane could facilitate the entry of this compound to its intracellular targets. | Enhanced antibacterial effect and potential to overcome some forms of resistance. nih.gov |

These combinations would be initially evaluated in vitro using methods like checkerboard assays and time-kill curve analyses to determine synergistic, additive, or antagonistic interactions. nih.gov

Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) to this compound Action and Resistance Studies

Advanced "omics" technologies offer a systems-level view of the cellular response to antimicrobial agents, providing deep insights into mechanisms of action and resistance. nih.govnih.gov Applying these technologies to this compound research would be a significant step forward.

Proteomics: The large-scale study of proteins can reveal how this compound impacts bacterial physiology. humanspecificresearch.org Quantitative proteomics can identify up- or down-regulated proteins in response to treatment, highlighting affected metabolic pathways and stress responses. nih.govnih.gov This approach can help understand not only the direct targets but also the broader cellular impact. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how gene expression changes upon exposure to this compound. nih.gov It is particularly powerful for studying resistance, as it can identify the upregulation of efflux pump genes, modifications in target enzyme expression, or activation of stress response regulons. nih.govnih.govplos.orgplos.org

Table of Potential Omics Applications for this compound Research:

| Omics Technology | Research Question | Expected Insights |

| Proteomics | What is the global protein expression response to this compound treatment? | Identification of stress response pathways, secondary target engagement, and mechanisms of cellular adaptation or damage. elifesciences.orgnih.gov |

| Transcriptomics | How does gene expression change in bacteria developing resistance to this compound? | Pinpointing specific resistance mechanisms such as upregulated efflux pumps or mutations in target-encoding genes. nih.govplos.org |

| Metabolomics | How does this compound alter the metabolic profile of a bacterial cell? | Understanding the downstream metabolic consequences of target inhibition and identifying metabolic vulnerabilities. nih.gov |

| Integrated Omics | What is the complete systems-level response to this compound? | A comprehensive model of the drug's mechanism of action and the complex, multi-layered nature of bacterial resistance. humanspecificresearch.orgresearchgate.net |

Sustainability and Green Chemistry Considerations in this compound Research and Development

Modern pharmaceutical research and development increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. mdpi.comunido.org Applying these principles to the synthesis and lifecycle of this compound is an important future consideration.

The twelve principles of green chemistry provide a framework for this approach. sigmaaldrich.com Key areas for focus include:

Waste Prevention: Designing synthetic routes that minimize byproducts. sigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, potentially through the use of novel catalysts. nih.govacs.org

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the quinolone core structure. rsc.orgrsc.org

Catalysis: Employing highly selective and recyclable catalysts to reduce waste and energy consumption. acs.orgmdpi.com

Table of Green Chemistry Principles Applied to this compound R&D:

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Optimize reaction conditions to reduce the formation of impurities and waste streams. sigmaaldrich.com |

| Atom Economy | Develop synthetic pathways, such as cycloadditions, that incorporate most atoms from reactants into the product. sigmaaldrich.comrsc.org |

| Safer Solvents & Auxiliaries | Replace traditional solvents like DMF or chlorinated hydrocarbons with greener options such as Cyrene™. nih.gov |

| Design for Energy Efficiency | Utilize microwave-assisted or sonochemical methods to shorten reaction times and lower energy input. nih.govmdpi.com |

| Catalysis | Use recyclable metal catalysts or biocatalysts to improve efficiency and reduce waste. rsc.org |

| Design for Degradation | Conduct research into the environmental fate and biodegradability of this compound and its metabolites. sigmaaldrich.com |

By integrating these sustainable practices, the environmental footprint associated with the research, development, and potential future production of this compound can be significantly reduced. unido.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Sinafloxacin Mesylate in pharmaceutical formulations?

- Methodology : Adapt UV-Vis spectrophotometry (linearity: 272–343 nm) and HPLC (C18 column, mobile phase: methanol-buffer) from studies on gemifloxacin mesylate .

- Validation Parameters :

- Specificity : Compare retention times/spectral peaks of pure compound vs. extracted formulations to confirm absence of matrix interference .

- Linearity : Validate over 80–120% of target concentration (R² ≥ 0.999) using ICH Q2(R2) guidelines .

- Precision : Intra-day and inter-day RSD < 2% for HPLC; < 1.5% for UV .

Q. How should stability-indicating methods be designed for this compound under stress conditions?

- Experimental Design :

- Stress Testing : Expose to acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) conditions .

- Degradation Monitoring : Use HPLC-PDA to track degradation products; confirm method robustness via peak purity index (> 990) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- Key Metrics :

- Cmax/Tmax : Assess via plasma concentration-time curves after oral/intraperitoneal administration (dose range: 10–100 mg/kg) .

- AUC : Calculate using trapezoidal rule; compare bioavailability across formulations .

- Tissue Distribution : Validate extraction methods for liver/kidney homogenates using SPE or protein precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between microbiological assay and HPLC results for this compound?

- Contradiction Analysis :

- Cross-Validation : Compare zones of inhibition (microbiological) vs. chromatographic purity; investigate potential matrix effects or inactive metabolites .

- Statistical Testing : Apply Bland-Altman plots or Deming regression to evaluate method agreement .

- Interference Checks : Test for excipient interactions (e.g., surfactants) using placebo spiking studies .

Q. What experimental strategies improve detection of low-concentration this compound in complex biological matrices?

- Optimization Approaches :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to enhance recovery from plasma/urine .

- Detection Sensitivity : Employ LC-MS/MS with ESI+ ionization (LOD: 0.1 ng/mL) for trace analysis .

- Matrix Calibration : Validate using standard additions to account for endogenous interferences .

Q. How should researchers design a robustness study for this compound analytical methods?

- ICH-Compliant Framework :

- Variables : Test column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) .

- Response Surface Methodology (RSM) : Use factorial design (e.g., 2³) to model interactions between variables and optimize resolution .

Q. What in silico tools are effective for predicting this compound’s drug-drug interaction risks?

- Computational Strategies :

- CYP450 Inhibition Screening : Use molecular docking (AutoDock Vina) to assess binding affinity for CYP3A4/1A2 .

- Pharmacokinetic Modeling : Apply PBPK models (e.g., Simcyp) to simulate interactions with proton-pump inhibitors or antacids .

Methodological Notes

- Cross-Compound Validation : Methods cited are derived from studies on gemifloxacin/danofloxacin mesylates; adapt parameters (e.g., λmax, mobile phase) for Sinafloxacin-specific validation .

- Regulatory Compliance : Adhere to ICH guidelines for analytical validation (Q2(R2)) and stability testing (Q1A–Q1E) .

- Data Reproducibility : Document all experimental conditions (e.g., HPLC column lot, ambient humidity) to ensure replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.